molecular formula C17H16ClF2N3O2 B2739860 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2415562-74-0

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B2739860
CAS No.: 2415562-74-0
M. Wt: 367.78
InChI Key: ORXORPMBYIQWJT-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a difluorophenyl group

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the pyrimidine moiety: This step involves the reaction of the piperidine intermediate with 5-chloropyrimidine under suitable conditions, such as the presence of a base and a solvent like ethanol.

    Attachment of the difluorophenyl group: This final step involves the reaction of the intermediate with a difluorophenyl-containing reagent, often under conditions that facilitate nucleophilic substitution.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and difluorophenyl moieties, using reagents like alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, leading to the modulation of signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one can be compared with similar compounds, such as:

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one: This compound differs by having only one fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-dichlorophenyl)ethan-1-one: The presence of chlorine atoms instead of fluorine atoms can lead to differences in the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O2/c18-12-9-21-17(22-10-12)25-14-3-5-23(6-4-14)16(24)7-11-1-2-13(19)8-15(11)20/h1-2,8-10,14H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXORPMBYIQWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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